molecular formula C17H13FN4O3S B2418426 5-(3,5-dimethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 862976-41-8

5-(3,5-dimethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B2418426
CAS No.: 862976-41-8
M. Wt: 372.37
InChI Key: PLVTWEWQUSVWOK-UHFFFAOYSA-N
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Description

5-(3,5-dimethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, a benzo[d]thiazole moiety, and a dimethoxyphenyl group

Preparation Methods

The synthesis of 5-(3,5-dimethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the formation of the 1,3,4-oxadiazole ring, followed by the introduction of the benzo[d]thiazole and dimethoxyphenyl groups. Common reaction conditions involve the use of reagents such as hydrazine hydrate, carboxylic acids, and thionyl chloride. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(3,5-dimethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Research has indicated its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, such as semiconductors and organic electronics.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to other similar compounds, 5-(3,5-dimethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine stands out due to its unique combination of structural features Similar compounds include other oxadiazole derivatives and benzo[d]thiazole-containing molecules

Properties

IUPAC Name

5-(3,5-dimethoxyphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O3S/c1-23-11-5-9(6-12(8-11)24-2)15-21-22-16(25-15)20-17-19-13-4-3-10(18)7-14(13)26-17/h3-8H,1-2H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVTWEWQUSVWOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)NC3=NC4=C(S3)C=C(C=C4)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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